![molecular formula C29H27O3P B14906887 Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14906887.png)
Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phosphanyl group and a methoxy-substituted biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate typically involves a multi-step process. One common method includes the esterification of 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanol.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate: Lacks the methoxy group, resulting in different reactivity and binding properties.
Methyl 3-(2’-(diphenylphosphanyl)-6-chloro-[1,1’-biphenyl]-2-yl)propanoate: Contains a chloro group instead of a methoxy group, leading to variations in chemical behavior.
Uniqueness
Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate is unique due to the presence of both the phosphanyl and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C29H27O3P |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
methyl 3-[2-(2-diphenylphosphanylphenyl)-3-methoxyphenyl]propanoate |
InChI |
InChI=1S/C29H27O3P/c1-31-26-18-11-12-22(20-21-28(30)32-2)29(26)25-17-9-10-19-27(25)33(23-13-5-3-6-14-23)24-15-7-4-8-16-24/h3-19H,20-21H2,1-2H3 |
Clave InChI |
YITCMWMOXFGPDI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)
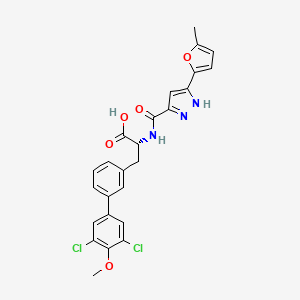

![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)

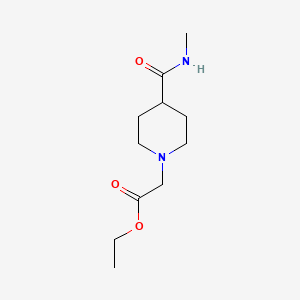
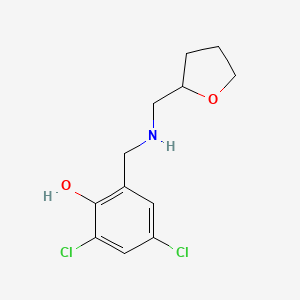
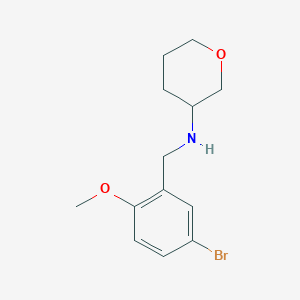

![2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol](/img/structure/B14906854.png)
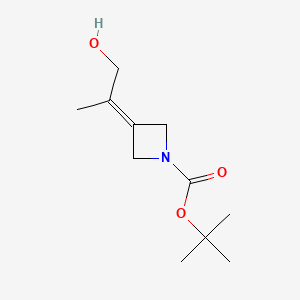

![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
![1-{N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycyl}piperidine-4-carboxamide](/img/structure/B14906881.png)
